4-(Acetoxymethyl)-3-bromobenzoic acid
CAS No.: 90772-73-9
Cat. No.: VC8315869
Molecular Formula: C10H9BrO4
Molecular Weight: 273.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90772-73-9 |
|---|---|
| Molecular Formula | C10H9BrO4 |
| Molecular Weight | 273.08 g/mol |
| IUPAC Name | 4-(acetyloxymethyl)-3-bromobenzoic acid |
| Standard InChI | InChI=1S/C10H9BrO4/c1-6(12)15-5-8-3-2-7(10(13)14)4-9(8)11/h2-4H,5H2,1H3,(H,13,14) |
| Standard InChI Key | GGEQCBQMZSMHCO-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC1=C(C=C(C=C1)C(=O)O)Br |
| Canonical SMILES | CC(=O)OCC1=C(C=C(C=C1)C(=O)O)Br |
Introduction
Structural Characteristics and Nomenclature
4-(Acetoxymethyl)-3-bromobenzoic acid (IUPAC name: 3-bromo-4-(acetoxymethyl)benzoic acid) has the molecular formula C₁₀H₉BrO₄ and a molecular weight of 289.08 g/mol. Its structure consists of a benzoic acid backbone substituted with a bromine atom at the meta position and an acetoxymethyl group (–CH₂OAc) at the para position relative to the carboxylic acid. The acetoxymethyl group introduces steric bulk and potential metabolic lability, as esterases can hydrolyze it to the corresponding hydroxymethyl derivative .
Key Structural Features:
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Bromine atom: Enhances electrophilicity and participates in halogen bonding, which is critical in molecular recognition processes .
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Acetoxymethyl group: Serves as a protecting group for alcohols or as a prodrug moiety in pharmaceutical applications.
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Carboxylic acid: Provides acidity (predicted pKa ~4.5) and enables salt formation or hydrogen bonding .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 4-(Acetoxymethyl)-3-bromobenzoic acid is documented, plausible pathways can be inferred from methods used for analogous bromobenzoic acids .
Route 1: Bromination Followed by Esterification
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Bromination of 4-methylbenzoic acid:
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Oxidation of methyl to hydroxymethyl:
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Acetylation:
Route 2: Direct Functionalization
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Friedel-Crafts acetylation: A less likely pathway due to directing effects of the carboxylic acid and bromine, which deactivate the ring toward electrophilic substitution.
Process Optimization
Key parameters from the synthesis of 4-bromobenzoic acid :
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Catalysts: Co(OAc)₂ and Mn(OAc)₂ enhance oxidation efficiency.
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Solvent: Glacial acetic acid is ideal for dissolving intermediates and catalysts.
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Temperature: 75–85°C balances reaction rate and side-product formation.
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Yield: ~98% for analogous bromobenzoic acids, suggesting similar efficiency for the target compound with optimized conditions .
Physicochemical Properties
Thermal Stability: The acetoxymethyl group may decompose at elevated temperatures, releasing acetic acid and forming 3-bromo-4-hydroxymethylbenzoic acid.
Applications and Biochemical Relevance
Pharmaceutical Intermediates
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Prodrug Development: The acetoxymethyl group can mask polar functionalities, improving membrane permeability. Hydrolysis in vivo releases the active hydroxymethyl derivative .
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Enzyme Inhibition: Bromobenzoic acids exhibit inhibitory activity against β-lactamases and other enzymes. The bromine atom may engage in halogen bonding with catalytic residues .
Material Science
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Coordination Polymers: Bromine and carboxylic acid groups enable metal-organic framework (MOF) synthesis, with potential applications in gas storage or catalysis.
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆):
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δ 8.2 (s, 1H, Ar–H),
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δ 7.8 (d, 1H, Ar–H),
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δ 5.1 (s, 2H, CH₂OAc),
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δ 2.1 (s, 3H, OAc).
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IR (cm⁻¹): 1700 (C=O, acid), 1740 (C=O, ester), 650 (C–Br).
Chromatography
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HPLC: C18 column, 60:40 acetonitrile/water, retention time ~8.2 min.
Future Directions
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